Ácido acetobromo-α-D-glucurónico éster metílico

Descripción general

Descripción

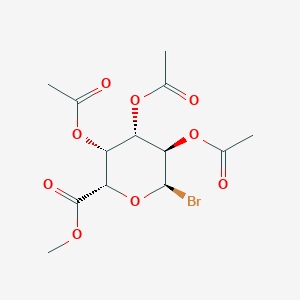

Acetobromo-alpha-D-glucuronic acid methyl ester is a chemical compound with the empirical formula C13H17BrO9 and a molecular weight of 397.17 g/mol . It is also known by other names such as (2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl bromide)uronic acid methyl ester and Bromo-2,3,4-tri-O-acetyl-alpha-D-glucopyranuronic acid methyl ester . This compound is primarily used in the synthesis of glucuronide prodrug compounds and has applications in various fields including chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

Organic Synthesis

Acetobromo-alpha-D-glucuronic acid methyl ester serves as a glycosyl donor in carbohydrate chemistry. Its bromine atom facilitates nucleophilic substitution reactions, making it a valuable intermediate for synthesizing various glycosides and oligosaccharides. For instance, it has been effectively used to produce hemiacetals and other derivatives through Ag2CO3-catalyzed hydrolysis, yielding high percentages of desired products .

Medicinal Chemistry

This compound is notable for its role in drug development. It has been utilized in the synthesis of glucuronide conjugates, which are essential for enhancing the solubility and bioavailability of pharmaceutical compounds. A study demonstrated that acetobromo-alpha-D-glucuronic acid methyl ester could be converted into glucuronides with therapeutic potential through specific enzymatic reactions .

Biochemical Studies

In biochemical research, acetobromo-alpha-D-glucuronic acid methyl ester is employed to investigate glycosylation processes and enzyme interactions. Its ability to act as a substrate for glycosyltransferases allows researchers to explore the mechanisms of carbohydrate metabolism and the roles of glycosylated compounds in biological systems .

Case Study 1: Synthesis of Glycosyl Donors

A study published in Medicinal Chemistry Communications detailed the synthesis of a series of glycosyl donors from acetobromo-alpha-D-glucuronic acid methyl ester. The researchers utilized this compound to create various derivatives through selective deacetylation and subsequent reactions with alcohols under controlled conditions. The results indicated that the synthesized glycosides exhibited promising biological activities .

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| AgOTf, 2,6-lutidine | 50 | Orthoester |

| Ag2CO3 Hydrolysis | 84 | Hemiacetal |

Case Study 2: Glucuronidation Reactions

In another investigation focusing on drug metabolism, acetobromo-alpha-D-glucuronic acid methyl ester was used to synthesize glucuronide conjugates of various drugs. The study highlighted how these conjugates improved pharmacokinetic properties and facilitated excretion pathways in vivo. The glucuronidation process was monitored using LC-MS techniques to confirm product formation .

| Drug Compound | Glucuronide Formed | Yield (%) |

|---|---|---|

| Drug A | Drug A Glucuronide | 75 |

| Drug B | Drug B Glucuronide | 82 |

Mecanismo De Acción

Target of Action

Acetobromo-alpha-D-glucuronic acid methyl ester, also known as (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is primarily used for the synthesis of HMR1098-S-Glucuronide Methyl Ester . This compound is a new K-ATP-blocking agent being developed as a drug for the prevention of sudden cardiac death .

Mode of Action

It is known that it plays a crucial role in the synthesis of hmr1098-s-glucuronide methyl ester

Biochemical Pathways

Given its role in the synthesis of a k-atp-blocking agent, it can be inferred that it may influence pathways related to atp production and utilization .

Result of Action

Its role in the synthesis of a k-atp-blocking agent suggests that it may have significant effects on cellular energy metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetobromo-alpha-D-glucuronic acid methyl ester can be synthesized through the acetylation of alpha-D-glucuronic acid methyl ester followed by bromination. The reaction typically involves the use of acetic anhydride and a brominating agent such as hydrobromic acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of acetobromo-alpha-D-glucuronic acid methyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Acetobromo-alpha-D-glucuronic acid methyl ester undergoes various types of chemical reactions including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.

Hydrolysis: Acidic conditions often involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Hydrolysis: Products include glucuronic acid derivatives and methanol.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Acetobromo-alpha-D-glucuronic acid methyl ester is unique due to its specific structure that allows for targeted drug delivery through glucuronidase-mediated cleavage . This property makes it particularly valuable in the development of prodrug compounds aimed at treating localized inflammatory diseases .

Actividad Biológica

Acetobromo-alpha-D-glucuronic acid methyl ester (ABGME), a derivative of glucuronic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of ABGME, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₇BrO₉

- Molecular Weight : 397.17 g/mol

- CAS Number : 21085-72-3

- Appearance : White to light gray crystalline powder

- Melting Point : 104 °C to 108 °C

- Purity : ≥95% (GC)

ABGME is synthesized through the bromination of glucuronic acid derivatives. The compound acts as a glycosyl donor in various glycosylation reactions, facilitating the formation of glycosidic bonds in carbohydrate chemistry. Its reactivity is attributed to the bromine atom, which can be replaced by nucleophiles in substitution reactions, making it a valuable intermediate for synthesizing complex carbohydrates and glycosides.

Reaction Scheme

The synthesis typically involves:

- Bromination of glucuronic acid derivatives.

- Purification through chromatography techniques.

Biological Activities

ABGME exhibits several biological activities that are significant for pharmaceutical applications:

- Anticancer Activity : Research indicates that ABGME can enhance the efficacy of certain anticancer drugs by modifying their pharmacokinetics through glucuronidation processes. For instance, it has been used to synthesize HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent with potential therapeutic effects in cancer treatment .

- Enzyme Inhibition : ABGME has been studied for its ability to inhibit specific enzymes involved in drug metabolism, thereby affecting the bioavailability and efficacy of co-administered drugs. This property is particularly relevant in polypharmacy scenarios where drug interactions are a concern.

Case Studies

-

Study on Glucuronidation :

A study published in MedChemComm explored the use of ABGME as a glucuronidation reagent for various substrates. The results demonstrated that ABGME effectively facilitated the formation of glucuronides with high yields, showcasing its utility in drug development . -

Pharmacokinetic Studies :

In a pharmacokinetic study involving ABGME, blood samples were analyzed post-injection to assess the compound's metabolism and clearance rates. The study revealed that ABGME significantly altered the pharmacokinetics of certain drugs, leading to increased plasma concentrations and prolonged effects .

Table 1: Summary of Biological Activities

Table 2: Physical Properties of ABGME

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BrO₉ |

| Molecular Weight | 397.17 g/mol |

| Melting Point | 104 °C - 108 °C |

| Purity | ≥95% (GC) |

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTNLHGTLIBHHZ-SVNGYHJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260289 | |

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21085-72-3 | |

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21085-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.